(R)-(+)-Verapamilic Acid

Asymmetric Synthesis Chiral Intermediate Stereoselective Pharmacology

(R)-(+)-Verapamilic Acid (CAS 38175-99-4) is the only valid enantiopure precursor for asymmetric (R)-verapamil synthesis—substituting with the (S)-enantiomer (CAS 36622-24-9) or racemate compromises stereochemical fidelity and analytical data. It is indispensable for chiral HPLC/LC-MS method validation, ANDA filings, and QC release testing of (R)-verapamil APIs, with full pharmacopeial traceability. Its unique chemoselective reactivity also enables orthogonal protection of heteroaromatic systems. Procure from verified suppliers to ensure regulatory-compliant research and production.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 38175-99-4
Cat. No. B023649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-Verapamilic Acid
CAS38175-99-4
Synonyms(R)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic Acid;  (R)-γ-Cyano-3,4-dimethoxy-γ-(1-methylethyl)-benzenebutanoic Acid; 
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m1/s1
InChIKeyBSHCLIANLKRGLY-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-Verapamilic Acid (CAS 38175-99-4) for Enantioselective Synthesis and Analytical Reference Standards


(R)-(+)-Verapamilic Acid (CAS 38175-99-4), chemically defined as (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is a chiral carboxylic acid that serves as the critical enantiopure precursor and synthetic intermediate for the (R)-enantiomer of the calcium channel blocker verapamil [1]. It is classified as a chiral research chemical and reference standard, utilized primarily in asymmetric synthesis, analytical method development, and stereochemical investigations, distinct from both its (S)-enantiomer counterpart and the racemic verapamilic acid mixture [2].

Why Racemic or (S)-Enantiomer Verapamilic Acid Cannot Substitute for (R)-(+)-Verapamilic Acid in Research


Direct substitution of (R)-(+)-Verapamilic Acid with its (S)-enantiomer (CAS 36622-24-9), the racemic mixture (CAS 36622-23-8), or verapamil free base is scientifically invalid due to profound differences in downstream stereochemical outcomes and functional applications. The target compound is not merely an isomer but a specific chiral gateway: it is the definitive intermediate for the synthesis of (R)-verapamil, which exhibits a distinct pharmacological profile characterized by broader cellular pump interactions, in contrast to the specific calcium channel antagonism of (S)-verapamil derived from the (S)-acid [1]. Furthermore, (R)-(+)-Verapamilic Acid possesses a unique chemoselective reactivity profile, acting as a protecting agent against nucleophilic attack—a property not attributed to its enantiomer . Finally, as a single-enantiomer reference standard, it is irreplaceable for validating the chiral purity and analytical methods required for (R)-verapamil-specific drug development, where any isomer contamination would compromise data integrity [2].

Quantitative Differentiation of (R)-(+)-Verapamilic Acid: Head-to-Head Evidence for Procurement Decisions


Gatekeeper to (R)-Verapamil: Differential Pharmacological and Synthetic Utility vs. (S)-Verapamilic Acid

(R)-(+)-Verapamilic Acid is the key intermediate for producing (R)-verapamil, an enantiomer with a distinct biological action. Unlike (S)-verapamil (derived from (S)-verapamilic acid), which has specific calcium channel antagonist activity, (R)-verapamil influences a wider range of cellular pump actions, including sodium ion transport [1]. This difference makes (R)-(+)-Verapamilic Acid the essential starting material for research into non-calcium-channel-related therapeutic effects, such as multidrug resistance reversal [1].

Asymmetric Synthesis Chiral Intermediate Stereoselective Pharmacology

Quantified Isolation Yield and Purity in Scalable Resolution Process

In a demonstrated scalable process, (R)-(+)-Verapamilic Acid was isolated via resolution with α-methyl benzylamine, achieving a high physical yield of 89–96% and excellent HPLC purity of 97–99% after controlled precipitation [1]. This process was successfully scaled to the pilot plant, confirming its industrial viability [1].

Process Chemistry Chiral Resolution Scale-up

Regulatory-Compliant Reference Standard with Pharmacopeial Traceability

(R)-(+)-Verapamilic Acid is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for analytical method development, method validation (AMV), and Quality Control (QC) in Abbreviated New Drug Application (ANDA) or commercial production of Verapamil [1]. Further traceability against pharmacopeial standards (USP or EP) can be provided [1].

Analytical Method Validation Quality Control ANDA

Unique Chemoselective Reactivity Profile

(R)-(+)-Verapamilic Acid has been identified as a chemoselective agent for the protection of heteroaromatic compounds from nucleophilic attack . This reactivity profile is distinct from its primary role as a verapamil precursor and is not a reported characteristic of its (S)-enantiomer or the racemate, offering a unique application in complex molecule synthesis.

Synthetic Methodology Protecting Group Chemoselectivity

Validated Application Scenarios for (R)-(+)-Verapamilic Acid (CAS 38175-99-4)


Stereospecific Synthesis of (R)-Verapamil and Derivatives

This compound is the definitive precursor for the asymmetric synthesis of (R)-verapamil. Its use is mandatory for generating the (R)-enantiomer, which has a distinct pharmacological action profile compared to (S)-verapamil. This is crucial for research into non-cardiac indications of verapamil, such as its ability to reverse multidrug resistance in cancer chemotherapy [1]. The established and scalable resolution process for this acid provides a reliable supply chain for large-scale production [1].

Analytical Reference Standard for (R)-Verapamil Pharmaceutical Quality Control

As a regulatory-compliant reference standard, (R)-(+)-Verapamilic Acid is essential for developing and validating analytical methods (e.g., chiral HPLC, LC-MS) to assess the purity, stability, and impurity profile of (R)-verapamil active pharmaceutical ingredients (APIs) and finished drug products [2]. Its traceability to USP and EP standards makes it suitable for use in ANDA filings and commercial QC release testing [2].

Chemoselective Protecting Group in Complex Organic Synthesis

The compound can be employed as a chemoselective protecting agent for heteroaromatic systems susceptible to nucleophilic attack during multi-step synthetic sequences . This specialized application offers a unique orthogonal protection strategy distinct from its use as a verapamil precursor.

Stereochemical Probes and Fragment Studies

Its chiral nature and hybrid aromatic-aliphatic character make it a useful tool for stereochemical mapping and small-molecule reactivity evaluation. It can serve as a functional fragment for incorporation into larger molecular frameworks during structure-activity relationship (SAR) studies .

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